molecular formula C26H29FN4O4 B1229510 N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide

N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide

Cat. No. B1229510
M. Wt: 480.5 g/mol
InChI Key: CFNNZWFCMGXNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, which have structural similarities to the specified compound, have been found to exhibit significant cytotoxic activity. These compounds have shown growth inhibitory properties against various cancer cell lines, including murine leukemia and human leukemia cell lines. Some of these derivatives were effective in vivo against colon tumors in mice, indicating their potential in cancer therapy (Deady et al., 2003).

Role in Anticancer Activity

  • Pyrazole derivatives have been synthesized and evaluated for their anticancer activity. Compounds with structural resemblance to the mentioned chemical have shown significant activity against leukemia, melanoma, lung, colon, and breast cancer cell lines. One of the compounds was notably effective on Leukemia K-562 and SR cell line, highlighting the role of such compounds in developing new anticancer drugs (Ahsan, 2012).

Synthesis and Structural Analysis

  • Studies involving the synthesis of compounds with a pyrazole core, which is a bioisosteric replacement of an indazole ring, have been conducted. These investigations include the synthesis, characterization, and crystal structure analysis of compounds structurally related to N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide. Such studies contribute to the understanding of the structural and functional aspects of these compounds (Uchiyama et al., 2015).

Potential in Antipsychotic Medication

  • Research on pyrazole derivatives has shown that certain compounds have an antipsychotic-like profile in behavioral tests but do not interact with dopamine receptors. This unique mechanism suggests potential applications in developing new antipsychotic medications. The studies include the synthesis and evaluation of different pyrazole derivatives, highlighting their possible therapeutic uses in mental health treatment (Wise et al., 1987).

properties

Product Name

N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide

Molecular Formula

C26H29FN4O4

Molecular Weight

480.5 g/mol

IUPAC Name

N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H29FN4O4/c1-34-22-12-9-18(15-23(22)35-2)24(25(32)29-20-5-3-4-6-20)31(26(33)21-13-14-28-30-21)16-17-7-10-19(27)11-8-17/h7-15,20,24H,3-6,16H2,1-2H3,(H,28,30)(H,29,32)

InChI Key

CFNNZWFCMGXNGQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(C(=O)NC2CCCC2)N(CC3=CC=C(C=C3)F)C(=O)C4=CC=NN4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)NC2CCCC2)N(CC3=CC=C(C=C3)F)C(=O)C4=CC=NN4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide
Reactant of Route 3
N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide

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